Cas no 70187-44-9 (3-fluoro-3-nitrooxetane)

3-fluoro-3-nitrooxetane 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-3-nitrooxetane
- AB71737
- CTK8D4159
- HT168
- OXETANE, 3-FLUORO-3-NITRO-
- RP08132
- AKOS015833441
- SCHEMBL11422486
- AM20020045
- CS-0454997
- 70187-44-9
- 3-Fluoro-3-nitro-oxetane
- J-512468
- DTXSID90506788
- FT-0685164
-
- MDL: MFCD17170026
- インチ: InChI=1S/C3H4FNO3/c4-3(5(6)7)1-8-2-3/h1-2H2
- InChIKey: KCZHGYABOZIKBY-UHFFFAOYSA-N
- SMILES: C1C(CO1)(F)[N+](=O)[O-]
計算された属性
- 精确分子量: 121.01752
- 同位素质量: 121.01752115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 116
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 55Ų
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 31 ºC (1.5 Torr)
- フラッシュポイント: 50.1±27.3 ºC,
- Refractive Index: 1.431
- Solubility: 可溶性(137 g/l)(25ºC)、
- PSA: 52.37
3-fluoro-3-nitrooxetane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525664-250mg |
3-Fluoro-3-nitrooxetane |
70187-44-9 | 98% | 250mg |
¥6120.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525664-500mg |
3-Fluoro-3-nitrooxetane |
70187-44-9 | 98% | 500mg |
¥10648.00 | 2024-05-03 | |
TRC | F059905-50mg |
3-Fluoro-3-nitrooxetane |
70187-44-9 | 50mg |
$ 760.00 | 2022-06-05 | ||
TRC | F059905-25mg |
3-Fluoro-3-nitrooxetane |
70187-44-9 | 25mg |
$ 455.00 | 2022-06-05 |
3-fluoro-3-nitrooxetane 関連文献
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
3-fluoro-3-nitrooxetaneに関する追加情報
Introduction to 3-Fluoro-3-Nitrooxetane (CAS No. 70187-44-9)
3-Fluoro-3-nitrooxetane (CAS No. 70187-44-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a four-membered oxetane ring substituted with a fluoro and a nitro group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and materials.
The molecular formula of 3-fluoro-3-nitrooxetane is C4H5FNO3, and its molecular weight is approximately 136.09 g/mol. The compound's physical properties include a boiling point of around 100°C at 0.1 mmHg and a density of about 1.4 g/cm³ at room temperature. These properties make it suitable for various synthetic transformations and reactions in both laboratory and industrial settings.
In recent years, the study of 3-fluoro-3-nitrooxetane has been driven by its potential applications in drug discovery and development. One notable area of research is its use as a building block in the synthesis of antibiotics and antiviral agents. The presence of the fluoro and nitro groups can enhance the pharmacological activity of the final products, improving their efficacy against bacterial and viral infections.
A study published in the *Journal of Medicinal Chemistry* highlighted the role of 3-fluoro-3-nitrooxetane in the development of novel antibiotics. Researchers found that derivatives of this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This finding underscores the potential of 3-fluoro-3-nitrooxetane as a key intermediate in the fight against antibiotic resistance.
Beyond its applications in pharmaceuticals, 3-fluoro-3-nitrooxetane has also shown promise in materials science. Its unique structure makes it an attractive candidate for the synthesis of advanced polymers and coatings with enhanced mechanical and thermal properties. For instance, researchers at the University of California, Berkeley, have developed new polymer architectures using 3-fluoro-3-nitrooxetane as a monomer, resulting in materials with improved strength and durability.
The synthetic accessibility of 3-fluoro-3-nitrooxetane has further contributed to its widespread use in scientific research. Various methods have been developed to synthesize this compound efficiently, including metal-catalyzed reactions and electrophilic fluorination techniques. These synthetic routes not only improve yield but also reduce environmental impact, making them suitable for large-scale production.
In terms of safety, 3-fluoro-3-nitrooxetane is generally considered to be stable under standard laboratory conditions. However, it is important to handle this compound with care due to its reactivity with certain chemicals and its potential to form explosive mixtures under specific conditions. Proper safety protocols should always be followed when working with this compound to ensure the well-being of researchers and laboratory personnel.
The future outlook for 3-fluoro-3-nitrooxetane is promising, with ongoing research exploring new applications and derivatives. As our understanding of this compound deepens, it is likely to play an increasingly important role in various scientific disciplines, contributing to advancements in medicine, materials science, and beyond.
70187-44-9 (3-fluoro-3-nitrooxetane) Related Products
- 2167290-46-0((3-oxoheptyl)phosphonic acid)
- 362490-87-7(1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole)
- 338782-91-5(1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide)
- 2229616-99-1(2-(but-3-yn-1-yl)-5-methylpyridine)
- 1361709-31-0(2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl)
- 1105206-13-0(2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl-N-(3-phenylpropyl)acetamide)
- 2034526-73-1(2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]benzamide)
- 1270395-15-7(3-amino-3-(2-chloro-4,5-difluorophenyl)propan-1-ol)
- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)
- 890600-19-8(N-(5-chloro-2-methylphenyl)-2-4-(4-fluorophenyl)piperazin-1-ylacetamide)




